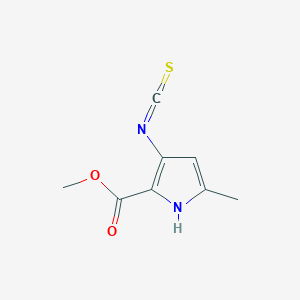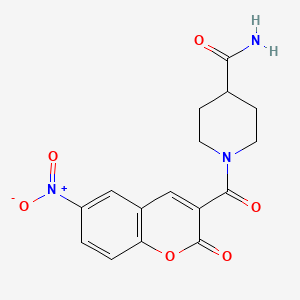
2,3-Difluoro-5-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-5-methoxypyridine is a chemical compound with the molecular formula C6H5F2NO . It has a molecular weight of 145.11 . The compound is liquid in its physical form .
Molecular Structure Analysis
The InChI code for 2,3-Difluoro-5-methoxypyridine is 1S/C6H5F2NO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
2,3-Difluoro-5-methoxypyridine has a molecular weight of 145.11 . It is a liquid at room temperature . The compound has a density of 1.260±0.06 g/cm3 . The boiling point is predicted to be 171.0±35.0 °C .Applications De Recherche Scientifique
Photophysical and Electrochemical Properties of Complexes
Research has demonstrated the utility of 2,3-difluoro-5-methoxypyridine derivatives in synthesizing complexes with unique photophysical and electrochemical properties. For instance, a study involved synthesizing a series of iridium complexes using 2-difluorophenyl-4-methoxypyridine ligands. These complexes, such as bis[2-(2',3'-difluorophenyl)-4-methoxypyridinato-N,C2']iridium(III) [5-(2'-pyridyl)tetrazolate], showcased diverse coordination behaviors and potential applications in electroluminescent devices (Li-Lan Wu et al., 2007).
Structural Modification for Enhanced Properties
Modifying the structure of 2,3-difluoro-5-methoxypyridine derivatives can significantly influence their chemical and physical properties. For example, structural modifications have been explored to develop novel 4-aminopyridine K+ channel blockers, indicating the potential for therapeutic applications. Derivatives containing methoxy groups have been characterized for their ability to block voltage-gated potassium channels, highlighting the versatility of 2,3-difluoro-5-methoxypyridine in pharmacological research (Sofia Rodríguez-Rangel et al., 2019).
Electrocatalytic CO2 Reduction
Another study focused on the electrocatalytic reduction of CO2, utilizing complexes containing methoxy groups derived from 2,3-difluoro-5-methoxypyridine. These complexes facilitated a protonation-first pathway for CO2 reduction to CO, showcasing an innovative approach to enhancing catalytic efficiency in carbon capture technologies (K. T. Ngo et al., 2017).
Fluorescent Probes and pH Sensors
Derivatives of 2,3-difluoro-5-methoxypyridine have also been employed in the development of fluorescent probes and pH sensors. For instance, BODIPY-based hydroxyaryl derivatives with methoxy substituents have been synthesized, exhibiting fluorescence enhancement in acidic solutions. These compounds serve as potential tools for bioimaging and pH sensing in biological systems (Mukulesh Baruah et al., 2005).
Synthetic Methodologies and Chemical Reactions
Furthermore, 2,3-difluoro-5-methoxypyridine is instrumental in developing synthetic methodologies. For example, it has been used as a precursor for generating reactive intermediates, such as pyridynes, via deprotonation or fluoride-induced elimination reactions. These intermediates are crucial for constructing complex molecular architectures, demonstrating the compound's utility in synthetic organic chemistry (M. Walters & J. J. Shay, 1995).
Safety and Hazards
The safety information for 2,3-Difluoro-5-methoxypyridine includes several hazard statements: H227, H302, H315, H319, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Orientations Futures
Fluoropyridines, including 2,3-Difluoro-5-methoxypyridine, have been recognized for their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The selective synthesis of fluoropyridines remains a challenging problem . There is a rising interest towards fluoropyridines due to their potential applications in various fields .
Propriétés
IUPAC Name |
2,3-difluoro-5-methoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQPYKRAARMKMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-difluorophenyl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]methanesulfonamide](/img/structure/B2734086.png)
![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)
![5-[[(2S)-2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-methyl-2-nitrobenzamide](/img/structure/B2734089.png)



![N-(2-ethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2734097.png)



![N-(2-chlorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2734101.png)


![(E)-2-amino-1-((pyridin-3-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2734109.png)